molecular formula C13H13BN2O3 B13063433 Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-

Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-

Katalognummer: B13063433
Molekulargewicht: 256.07 g/mol
InChI-Schlüssel: OYBBTLCTFCOSRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- is a boronic acid derivative with a molecular formula of C13H13BN2O3. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- typically involves the reaction of 4-pyridinylmethylamine with 3-boronic acid phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s ability to participate in various chemical reactions allows it to modulate biological pathways and exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    B-[4-[[(3-Pyridinylmethyl)amino]carbonyl]phenyl]boronic acid: Similar structure but with a different position of the pyridinylmethyl group.

    Phenylboronic acid: Lacks the pyridinylmethyl and carbonyl groups, making it less specific in its interactions.

    4-Pyridinylboronic acid: Contains the pyridinyl group but lacks the carbonyl and phenyl groups.

Uniqueness

Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]- is unique due to its specific structure, which allows for selective interactions with biological molecules and its versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Eigenschaften

Molekularformel

C13H13BN2O3

Molekulargewicht

256.07 g/mol

IUPAC-Name

[3-(pyridin-4-ylmethylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C13H13BN2O3/c17-13(16-9-10-4-6-15-7-5-10)11-2-1-3-12(8-11)14(18)19/h1-8,18-19H,9H2,(H,16,17)

InChI-Schlüssel

OYBBTLCTFCOSRU-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC=NC=C2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.